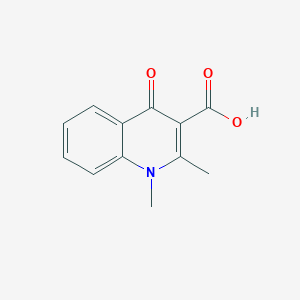

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, closely related to 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, can be achieved through methods such as the electro-oxidative formation of the enamine moiety. This approach has been shown to be practical for synthesizing drugs of current interest, including substituents at the C7 position, highlighting the molecule's versatility and the efficiency of its synthesis (Torii, Okumoto, & Xu, 1991).

Molecular Structure Analysis

The molecular geometry, electronic properties, and hyperconjugative interactions of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives have been studied through spectral analysis and quantum chemical studies. This research provides insights into the compound's structure-activity relationship, showing significant potential in various applications due to its nonlinear optical behavior and reactive sites favorable for nucleophilic attack (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives includes the study of their synthesis, antimicrobial activity, and potential as chemotherapeutic agents. These compounds have shown efficacy against gram-negative microorganisms and Staphylococcus aureus, demonstrating their importance in developing new antimicrobial agents (Agui et al., 1977).

科学的研究の応用

Synthesis and Antimicrobial Activity

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid and its derivatives have been extensively studied for their synthesis methods and antimicrobial properties. The compound is synthesized through various chemical reactions, starting from appropriately substituted anilines, and is known for its significant antibacterial activity. Notably, some derivatives of this compound have been found to exhibit potent in vitro activity against gram-negative microorganisms and Staphylococcus aureus, with specific compounds demonstrating antigram-negative activity comparable to certain N-ethyl derivatives. These studies highlight the compound's potential in the development of new antimicrobial agents (Carabateas et al., 1984; Agui et al., 1977).

Novel Synthetic Approaches

Research has also focused on developing novel synthetic approaches to create the quinolinecarboxylate ring structure, which is crucial in several drug compounds. One method involves a two-step process from ethyl 2-(2-fluorobenzoyl)acetate, showcasing a tandem addition-elimination-SNAr reaction. This synthetic route offers a practical and efficient way to produce derivatives of this compound, opening new possibilities for drug development and chemical research (Bunce et al., 2011).

Antibacterial and Topoisomerase Inhibition

Further studies have revealed that certain derivatives of this compound exhibit not only antibacterial properties but also inhibitory activity against mammalian topoisomerase II. This dual functionality underscores the compound's therapeutic potential, particularly in targeting bacterial infections and exploring new avenues in cancer research. The structure-activity relationships of these compounds provide valuable insights into the design of more effective antibacterial and anticancer agents (Wentland et al., 1993).

作用機序

Target of Action

The primary target of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, also known as 1,2-Dimethylquinolin-4-one-3-carboxylic acid, is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .

Mode of Action

This compound acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase enzyme, preventing the enzyme from performing its function of integrating the viral DNA into the host cell’s genome . This inhibition disrupts the replication cycle of the virus, thereby preventing the spread of the infection.

Result of Action

The primary result of the action of this compound is the inhibition of the HIV-1 integrase enzyme, which disrupts the life cycle of the HIV virus and prevents its replication . This can lead to a reduction in viral load, potentially slowing the progression of the disease and improving the patient’s health.

特性

IUPAC Name |

1,2-dimethyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEXTEPFIVECBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)